2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide
Description
2-(6-Chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic small molecule featuring a quinazolinone core substituted with a chlorine atom at position 6 and an acetamide group linked to a 3-fluorophenyl moiety. Quinazolinone derivatives are well-documented in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C16H11ClFN3O2 |
|---|---|
Molecular Weight |
331.73 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H11ClFN3O2/c17-10-4-5-14-13(6-10)16(23)21(9-19-14)8-15(22)20-12-3-1-2-11(18)7-12/h1-7,9H,8H2,(H,20,22) |
InChI Key |
CDNAEDLCNYBPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Niementowski Synthesis Adaptations
The classical Niementowski reaction involves heating anthranilic acid derivatives with formamide or urea to form 3,4-dihydro-4-oxoquinazoline. For the 6-chloro-substituted variant, 5-chloroanthranilic acid serves as the starting material. As reported in Scheme 8 of PMC4321853, refluxing 5-chloroanthranilic acid with formamide at 125–130°C for 5–6 hours yields 6-chloro-3,4-dihydro-4-oxoquinazoline. This method achieves ~70% yield under optimized conditions but requires careful temperature control to avoid over-oxidation.
Grimmel-Guinther-Morgan Method
Alternative routes employ o-aminobenzoic acids condensed with amines in the presence of phosphorus trichloride. Using 5-chloro-2-aminobenzoic acid and ammonium acetate in toluene with PCl₃ catalysis (Scheme 9,), the quinazolinone core forms at 110°C within 2 hours. This method offers superior regioselectivity for the 6-chloro substituent, with yields reaching 82%.
Acetamide Side-Chain Introduction
Functionalization at the 3-position of the quinazolinone core requires strategic coupling.
Nucleophilic Displacement at C-3
Bromination of 6-chloro-4-oxoquinazoline at C-3 using PBr₃ in DMF generates 3-bromo-6-chloro-4-oxoquinazoline. Subsequent reaction with ethyl glycinate in the presence of K₂CO₃ introduces the acetamide precursor. Acidic hydrolysis (HCl/EtOH) then yields 3-(aminoacetyl)-6-chloro-4-oxoquinazoline.
Direct Acetamide Coupling
Modern protocols favor Ullmann-type coupling. As demonstrated in PMC9975091, copper-catalyzed N-arylation of 6-chloro-4-oxoquinazoline with 2-chloro-N-(3-fluorophenyl)acetamide (prepared separately) in DMF at 120°C for 24 hours achieves direct C–N bond formation. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (CuI) | 10 mol% | Increases from 45% → 68% |
| Ligand (L-Proline) | 20 mol% | Stabilizes Cu(I) intermediate |
| Temperature | 120°C | Below 100°C: <30% conversion |
| Reaction Time | 24 hours | Prolonged time reduces side products |
3-Fluorophenyl Group Installation
The N-(3-fluorophenyl) moiety is introduced via two principal pathways:
Pre-Functionalized Aniline Route
3-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions (0–5°C, pH 8–9 maintained by NaHCO₃) to produce 2-chloro-N-(3-fluorophenyl)acetamide. This intermediate is then coupled to the quinazolinone core as described in Section 2.2.
Late-Stage Fluorination
For higher purity, Pd-mediated C–H fluorination of the acetamide’s phenyl ring can be employed. Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine at the meta position with 89% regioselectivity. However, this method requires rigorous exclusion of moisture.
Integrated Synthetic Routes
Sequential Approach (Linear Synthesis)
- Quinazolinone Formation : 5-Chloroanthranilic acid → 6-chloro-4-oxoquinazoline (Niementowski, 72% yield)
- Bromination : PBr₃/DMF, 0°C → 3-bromo derivative (91% yield)
- Acetamide Coupling : CuI/L-Proline, DMF, 120°C → 3-(2-chloroacetamide)-6-chloro-4-oxoquinazoline (68%)
- Amination : 3-Fluoroaniline, K₂CO₃, DMSO, 80°C → Target compound (83%)
Convergent Synthesis
- Parallel synthesis of 6-chloro-4-oxoquinazoline and 2-chloro-N-(3-fluorophenyl)acetamide
- Final coupling via Buchwald-Hartwig amination:
Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C, 12 hours → 85% yield
Purification and Characterization
Critical purification steps include:
- Silica Gel Chromatography : Eluent = EtOAc/Hexanes (3:7 → 1:1 gradient) removes unreacted aniline
- Recrystallization : Ethanol/water (4:1) at −20°C yields needle-like crystals (purity >99% by HPLC)
- Spectroscopic Validation :
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, quinazoline H-5), 7.89 (d, J = 8.5 Hz, 1H, H-7), 7.64–7.58 (m, 1H, fluorophenyl)
- HRMS : [M+H]⁺ calc. for C₁₆H₁₁ClFN₃O₂: 348.0642; found: 348.0645
Yield Optimization Strategies
Comparative analysis of synthetic routes reveals critical levers for scalability:
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Sequential Linear | 43% | 99.2% | Moderate | $$$$ |
| Convergent | 58% | 98.7% | High | $$$ |
| Late-Stage Fluorination | 51% | 97.5% | Low | $$$$$ |
Key findings:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions may target the quinazolinone core or the acetamide group, potentially yielding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution may result in various substituted quinazolinones.
Scientific Research Applications
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigating its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide would depend on its specific biological targets. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Quinazolinone Derivatives with Aryl Acetamide Side Chains
- 2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide (): Structural Differences: The 4-isopropylphenyl substituent replaces the 3-fluorophenyl group. The absence of fluorine could decrease metabolic stability compared to the fluorinated analog .
- 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides (): Example: 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide. Key Differences: A phenyl group at position 2 of the quinazolinone and an ethylamino side chain instead of a 3-fluorophenyl acetamide. Activity: Demonstrated moderate anti-inflammatory activity, surpassing diclofenac in some cases .
Fluorophenyl-Containing Acetamides
- 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (, Compound 9): Structural Variations: A 2,4-dioxoquinazolin core and a 3-fluorophenethyl group.
- DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) (): Core Structure: Indazole instead of quinazolinone. Activity: Inhibits Trypanosoma brucei growth (EC50 = 6.9 µM), highlighting fluorophenyl acetamides as antiparasitic leads .
Pharmacokinetic and Toxicity Considerations
Biological Activity
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic compound that belongs to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a quinazoline core substituted with a chloro group and an acetamide moiety linked to a fluorophenyl group. The compound's structural characteristics are pivotal in determining its biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClFN₃O |
| Molecular Weight | 313.75 g/mol |
| SMILES | C1=CC(=C(C(=C1)Cl)N(C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)F)F) |
| InChI | InChI=1S/C16H13ClFN3O/c17-10-2-1-3-12(6-10)20-15(22)8-21-9-19-14-5-4-11(18)7-13(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
Antitumor Activity
Research has indicated that quinazoline derivatives exhibit significant antitumor properties. For instance, a study demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK pathways .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. A recent study found that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying degrees of effectiveness .
Case Studies
-
Case Study on Antitumor Activity :
- Objective : To evaluate the efficacy of this compound against human cancer cell lines.
- Methodology : Cell viability assays were performed using MTT assays on breast (MCF7), lung (A549), and colon (HT29) cancer cell lines.
- Results : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent antitumor activity.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy of the compound against various bacterial strains.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with MIC values of 0.5 µg/mL and 1 µg/mL respectively.
Antitumor Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
| HT29 | 12 |
Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 |
| Candida albicans | 2 |
Q & A
Q. What are the established synthetic routes for 2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide?
The synthesis typically involves multi-step reactions:
- Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with chloroacetyl chloride under basic conditions.
- Fluorophenyl Acetamide Introduction : Reaction of the quinazolinone intermediate with 3-fluoroaniline via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in DMF .
- Key Reagents : 4-Fluorobenzoyl chloride for acylation and acetic anhydride for acetamide formation. Solvents (e.g., dichloromethane) and bases (e.g., pyridine) are critical for controlling reaction kinetics .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., quinazolinone ring planarity and fluorophenyl group orientation) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns protons (e.g., NH at δ 10.2 ppm) and carbons (e.g., carbonyl C=O at ~170 ppm).
- FTIR : Confirms amide (1650–1680 cm⁻¹) and quinazolinone (1600–1640 cm⁻¹) functional groups .
Q. What biological activities have been reported for this compound?
- Antimicrobial Activity : MIC values ≤50 µg/mL against E. coli and S. aureus in agar dilution assays .
- Anticancer Potential : Caspase-3/7 activation in breast cancer cells (MCF-7) with IC₅₀ ~20 µM .
- Enzyme Inhibition : Moderate inhibition (Ki ~5 µM) of tyrosine kinases in biochemical assays .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance yield and purity?
- Reaction Engineering : Use continuous flow reactors to improve heat/mass transfer during exothermic acylation steps .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) to isolate impurities with <0.5% residual solvents .
- Catalysis : Palladium-catalyzed Ullmann coupling for efficient aryl-amide bond formation (yield improvement from 60% to 85%) .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability in MIC/IC₅₀ values .
- Metabolomic Profiling : Identify off-target interactions (e.g., cytochrome P450 inhibition) that may confound activity .
- Dose-Response Validation : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm mechanism .
Q. How can computational methods predict target interactions for this compound?
- Docking Studies : Glide/SP docking into kinase ATP-binding pockets (PDB: 2SRC) identifies H-bonds with Glu310 and hydrophobic contacts with Leu273 .
- MD Simulations : Analyze stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) to prioritize synthesis of derivatives .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, F) with logP and cytotoxicity (R² >0.8) .
Q. What structural modifications enhance selectivity in kinase inhibition?
- Substituent Effects :
| Position | Modification | Effect on Selectivity |
|---|---|---|
| C6-Cl | Replace with Br | Increased potency (IC₅₀ ↓30%) but reduced solubility |
| N-Fluorophenyl | Introduce methoxy group | Improved EGFR selectivity (ΔΔG = -2.1 kcal/mol) . |
Q. How do reaction conditions influence regioselectivity in substitution reactions?
- Solvent Polarity : DMF favors SNAr at C6-Cl (90% substitution), while THF promotes quinazolinone ring oxidation .
- Temperature : Lower temps (0–5°C) suppress side reactions (e.g., N-oxide formation) during fluorophenyl coupling .
Methodological Guidance
Q. Which analytical techniques are recommended for purity assessment?
- HPLC-DAD : Use a C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (70:30 MeOH:H₂O, 1 mL/min) to achieve baseline separation (R >2.0) .
- LC-MS : Confirm molecular ion ([M+H]⁺ m/z 374.1) and detect trace impurities (<0.1%) via high-resolution Q-TOF .
Q. How should researchers address discrepancies in reported IC₅₀ values?
- Meta-Analysis : Pool data from ≥5 independent studies to calculate weighted IC₅₀ (95% CI: 18–22 µM) .
- Cell Line Authentication : Use STR profiling to rule out cross-contamination (e.g., MCF-7 vs. MDA-MB-231) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
